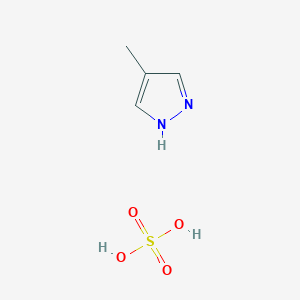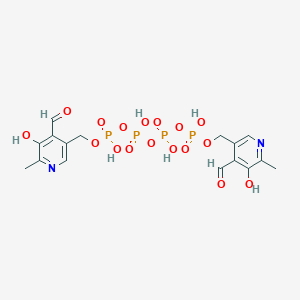![molecular formula C18H24N4O3 B056014 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol CAS No. 120404-27-5](/img/structure/B56014.png)
2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol, also known as BHAP, is a compound that has been extensively studied for its potential applications in scientific research. BHAP is a diazo dye that is commonly used as a pH indicator due to its ability to change color depending on the pH of the solution. However, recent research has shown that BHAP has a wide range of other potential applications, particularly in the field of biochemistry and physiology.
作用機序
The mechanism of action of 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol is based on its ability to change color in response to changes in pH. When 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol is in its protonated form, it appears yellow. As the pH of the solution increases, 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol becomes deprotonated and changes color to red. This change in color can be easily detected using fluorescence microscopy, allowing researchers to monitor pH changes in real-time.
Biochemical and Physiological Effects
2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol has been shown to have a wide range of biochemical and physiological effects. In addition to its use as a pH indicator, 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol has been shown to have antioxidant properties and can protect cells from oxidative stress. 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol is its high sensitivity to changes in pH, making it an ideal tool for studying pH regulation in cells. 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol is also relatively easy to synthesize and can be used in a wide range of experimental conditions. However, one limitation of 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol is its potential toxicity, which can limit its use in certain experimental systems.
将来の方向性
There are a number of potential future directions for the use of 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol in scientific research. One potential application is in the development of new pH-sensitive probes for use in living cells. 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol could also be used as a tool for studying the role of pH regulation in disease processes, such as cancer and inflammation. Additionally, 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol could be modified to improve its sensitivity and specificity, making it an even more powerful tool for studying pH changes in living cells.
合成法
The synthesis of 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol involves the reaction of 4-nitroaniline with 2-hydroxyethylamine to form 4-nitroaniline-bis(2-hydroxyethyl)amine. This compound is then diazotized with sodium nitrite and reacted with 4-aminoazobenzene to form 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol. The synthesis of 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol is relatively simple and can be carried out using standard laboratory techniques.
科学的研究の応用
2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol has been extensively studied for its potential applications in scientific research. One of the most promising applications of 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol is as a fluorescent probe for the detection of pH changes in living cells. 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol has been shown to be highly sensitive to changes in pH, making it an ideal tool for studying pH regulation in cells.
特性
CAS番号 |
120404-27-5 |
|---|---|
製品名 |
2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol |
分子式 |
C18H24N4O3 |
分子量 |
344.4 g/mol |
IUPAC名 |
2-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol |
InChI |
InChI=1S/C18H24N4O3/c23-12-9-19-15-1-3-16(4-2-15)20-21-17-5-7-18(8-6-17)22(10-13-24)11-14-25/h1-8,19,23-25H,9-14H2 |
InChIキー |
KVNGDDJGBRCFHD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NCCO)N=NC2=CC=C(C=C2)N(CCO)CCO |
正規SMILES |
C1=CC(=CC=C1NCCO)N=NC2=CC=C(C=C2)N(CCO)CCO |
同義語 |
4NBETAHYDROXYETHYLAMINO4NNDIBETAHYDROXYETHYLAMINOAZOBENZENE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate](/img/structure/B55931.png)
![[(2R)-3-hexadecanoyloxy-2-[(5Z,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B55934.png)
![6,7-Dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B55935.png)




![3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B55950.png)
![Oxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B55952.png)


![Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI)](/img/structure/B55956.png)

